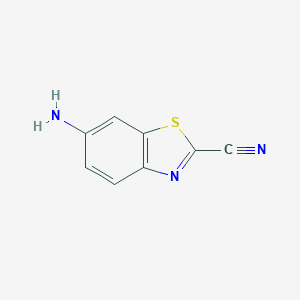

6-Amino-2-cyanobenzothiazole

Übersicht

Beschreibung

6-Amino-2-cyanobenzothiazole (ACBT) is a versatile compound with an amine handle for straightforward derivatization . It is a key building block for the synthesis of luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations . The empirical formula of ACBT is C8H5N3S and it has a molecular weight of 175.21 .

Synthesis Analysis

ACBT can be synthesized economically and on a large scale based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method is advantageous for scaling up over previously reported routes .Molecular Structure Analysis

The molecular structure of ACBT is represented by the SMILES stringNc1ccc2nc(sc2c1)C#N . Chemical Reactions Analysis

Functionalized 2-cyanobenzothiazoles (CBTs), such as ACBT, are key building blocks for the synthesis of luciferins . They react rapidly and selectively with 1,2-aminothiols under physiological conditions. This selective and bioorthogonal reactivity of CBTs has been exploited in the development of the CBT ligation as a useful and fast bioorthogonal reaction .Wissenschaftliche Forschungsanwendungen

Bioluminescent Imaging

6-Amino-2-cyanobenzothiazole: is a key building block in the synthesis of luciferins . These are the substrates for natural and engineered firefly luciferases, which are extensively used in bioluminescent imaging (BLI) . This imaging technique is crucial for non-invasive tracking of biological processes in live cells and organisms. The compound’s stability, cell permeability, and reactivity make it preferable over full luciferin scaffolds for in vivo generation of luciferins .

Bioorthogonal Ligations

The compound serves as a handle for bioorthogonal ligations . Its selective reactivity with 1,2-aminothiols under physiological conditions allows for site-specific labeling or immobilization of proteins. This is particularly useful for studying proteins in their native environment without interfering with normal cellular function .

Chemical Probe Development

Researchers utilize 6-Amino-2-cyanobenzothiazole for developing chemical probes that can be used in bioorthogonal ligation reactions . These probes are essential for investigating various biological pathways and interactions within cells.

Synthesis of Polymeric Nanostructures

This compound is also employed in the synthesis of polymeric nanostructures within cells . These nanostructures have potential applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth.

Economical Synthesis of Derivatives

The economical and scalable synthesis of 6-Amino-2-cyanobenzothiazole derivatives is another significant application . It enables the production of larger quantities of this compound, which is beneficial for research studies requiring substantial amounts of the chemical.

Luciferyl Sulfate Synthesis

6-Amino-2-cyanobenzothiazole: is used in the synthesis of luciferyl sulfate, a derivative of luciferin. This compound is important for enhancing the intensity and duration of bioluminescence, which is vital for extended imaging sessions in BLI applications.

Each of these applications demonstrates the versatility and importance of 6-Amino-2-cyanobenzothiazole in scientific research, highlighting its role in advancing our understanding of biological systems and improving diagnostic methodologies. The compound’s ability to be easily derivatized due to its amine handle makes it a valuable asset in the development of new techniques and materials in the field of biochemistry and molecular biology .

Safety and Hazards

Zukünftige Richtungen

The development of an economical and scalable synthesis of ACBT would enable studies that require larger amounts of this building block . ACBT is a particularly versatile CBT due to its amine handle for straightforward derivatization . It is a key building block for the synthesis of luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations .

Wirkmechanismus

Target of Action

6-Amino-2-cyanobenzothiazole (ACBT) is a versatile compound that serves as a key building block in the synthesis of luciferin derivatives for bioluminescent imaging . It is also used as a handle for bioorthogonal ligations . The primary targets of ACBT are natural and engineered firefly luciferases, which are widely used for bioluminescence imaging (BLI) .

Mode of Action

ACBT interacts with its targets through a process of straightforward condensation with D-cysteine . This interaction results in the formation of luciferins, which are substrates for firefly luciferases . In the presence of other thiols and amines, ACBT reacts rapidly and selectively with 1,2-aminothiols under physiological conditions .

Biochemical Pathways

The biochemical pathway involving ACBT primarily revolves around the synthesis of luciferins and their subsequent use in bioluminescence imaging . The luciferins are often generated in vivo from ACBT, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds .

Pharmacokinetics

It is noted that acbt and its derivatives have higher stability and cell permeability, which suggests that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of ACBT’s action is the production of luciferins, which serve as substrates for firefly luciferases . These luciferases then catalyze the oxidation of luciferin, producing light in the process. This bioluminescence is used in imaging applications, allowing for the visualization of various biological processes .

Action Environment

It is known that acbt and its derivatives have higher stability and cell permeability , suggesting that they may be robust to various environmental conditions.

Eigenschaften

IUPAC Name |

6-amino-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHSEULTWOYIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556759 | |

| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7724-12-1 | |

| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-amino-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

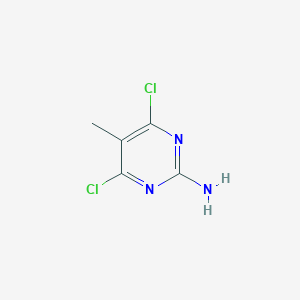

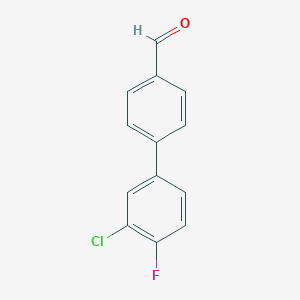

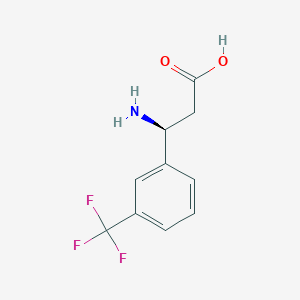

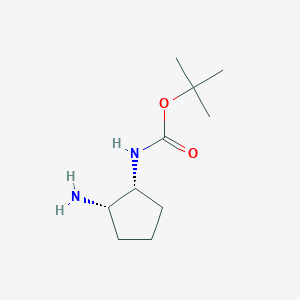

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

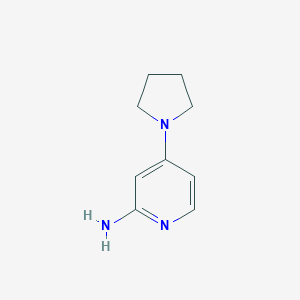

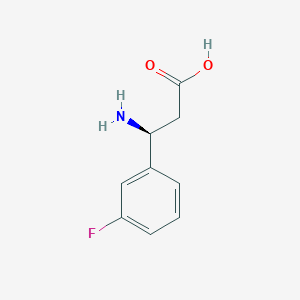

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)